molecular formula C24H24N4O3 B2436816 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-21-6

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2436816
CAS RN: 1021216-21-6
M. Wt: 416.481
InChI Key: QXDNEZJNGPLZJF-UHFFFAOYSA-N
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Description

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Pyrimidine Derivatives

  • Synthesis of Novel Heterocyclic Compounds : Pyrimidine derivatives, including compounds structurally related to the one , have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds exhibit inhibitory activity against cyclooxygenase enzymes (COX-1/COX-2), demonstrating significant analgesic and anti-inflammatory effects, which indicates their potential therapeutic applications (A. Abu‐Hashem et al., 2020).

  • Structural Modifications and Aggregation : Research on thiazolopyrimidines, a class closely related to pyrimidines, explores how structural modifications affect supramolecular aggregation and conformational features. These insights are crucial for the design of compounds with desired physical and chemical properties (H. Nagarajaiah & N. Begum, 2014).

  • Diversity-Oriented Synthesis : The diversity-oriented synthesis approach has been employed to create functionalized pyrrolo[3,2-d]pyrimidines with variations in the pyrimidine ring nitrogen substituents. This method facilitates the introduction of molecular diversity, which is beneficial for generating compounds with potential biological activities (F. Marcotte et al., 2003).

  • Antitumor and Anti-Inflammatory Activities : Pyrimidine derivatives have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These compounds hold promise for the development of new therapeutic agents due to their selective COX-2 inhibitory activity and potential to protect against certain types of cancer (E. Grivsky et al., 1980).

properties

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16(18-12-8-5-9-13-18)25-21(29)20-14-19-22(26(2)24(31)27(3)23(19)30)28(20)15-17-10-6-4-7-11-17/h4-14,16H,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDNEZJNGPLZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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